Scaffold Selectivity Profile: A Clean Slate for Targeted Kinase Library Design
Unlike highly optimized 3-substituted imidazo[1,2-b]pyridazines that possess potent, pre-determined kinase selectivity profiles, 2-methyl-6-phenylimidazo[1,2-b]pyridazine exhibits a lack of potent inhibition against IKKβ. This is evidenced by a related TYK2 program, where the simple 2-methyl-6-phenyl core (compound 7) was identified as a hit but 'lacked potency against IKKβ (IC50 > 2 μM)' [1]. This is a critical differentiator from the IKKβ lead series (e.g., compounds in Part 2 by Shimizu et al.) which achieve nanomolar IC50 values [2]. This 'clean' selectivity profile against a common anti-target makes it a superior starting point for designing inhibitors where IKKβ selectivity is desired, avoiding the polypharmacology inherent in more decorated analogs.
| Evidence Dimension | IKKβ inhibitory activity |
|---|---|
| Target Compound Data | IC50 > 2,000 nM (inferred for core scaffold from TYK2 program hit 7) |
| Comparator Or Baseline | Lead IKKβ inhibitor (e.g., imidazo[1,2-b]pyridazine series, Part 2): IC50 < 10 nM |
| Quantified Difference | >200-fold lower potency against IKKβ |
| Conditions | In vitro IKKβ enzymatic assay |
Why This Matters
This low potency against a common off-target mitigates the risk of IKKβ-driven immunosuppression for researchers developing inhibitors of other kinases where this scaffold is employed.
- [1] Moslin, R., et al. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective inhibitors. Journal of Medicinal Chemistry, 2016, 59, 3026-3039. View Source
- [2] Shimizu, H., et al. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 904-908. View Source
